Ethyl 2-methylpropanimidoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

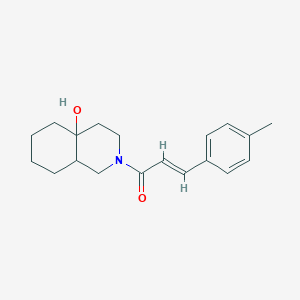

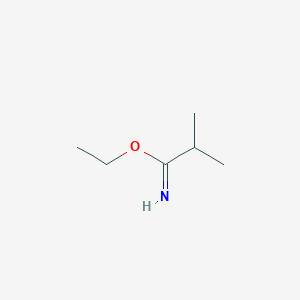

Ethyl 2-methylpropanimidoate is an organic compound with the molecular formula C₆H₁₃NO. It is classified as an ester and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its irritant properties and is commonly used as a building block in organic synthesis .

Wirkmechanismus

Target of Action

It’s structurally similar compound, ethyl pyruvate, is known to inhibit the systemic release of cytokines, such as tnf-alpha and hmgb1 . These cytokines promote the body’s inflammatory response and their over-expression has been linked to diseases that occur in critical care settings .

Mode of Action

This could result in a reduction of the body’s inflammatory response .

Biochemical Pathways

For instance, Ethyl pyruvate is known to inhibit the systemic release of cytokines, which could potentially affect various inflammatory pathways .

Result of Action

Based on the known effects of similar compounds, it can be inferred that ethyl 2-methylpropanimidoate might have anti-inflammatory effects by inhibiting the systemic release of certain cytokines .

Biochemische Analyse

Biochemical Properties

It is known that esters, the class of compounds to which Ethyl 2-methylpropanimidoate belongs, are produced by the reaction of acids with alcohols . This suggests that this compound might interact with enzymes involved in ester formation and breakdown, such as esterases or lipases.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Based on its structure, it could potentially act as a substrate for enzymes involved in ester metabolism. For instance, it might be hydrolyzed by esterases into its constituent alcohol and carboxylic acid .

Temporal Effects in Laboratory Settings

It is known that esters can undergo hydrolysis over time, especially in the presence of water and heat . This could potentially affect the stability and long-term effects of this compound in in vitro or in vivo studies.

Metabolic Pathways

As an ester, it could potentially be involved in ester metabolism pathways, which involve the enzymatic hydrolysis of esters into alcohols and carboxylic acids .

Transport and Distribution

Given its small size and hydrophobic nature, it might be able to passively diffuse across cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-methylpropanimidoate can be synthesized through the reaction of ethyl chloroacetate with ammonia. The process involves the following steps:

- Ethyl chloroacetate is placed in a round-bottomed flask and chilled using an ice-salt bath.

- Aqueous ammonia is added to the cold ester with vigorous stirring.

- The mixture is allowed to stand, filtered, and washed to remove ammonium chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-methylpropanimidoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methylpropanimidoate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-methylpropanimidoate can be compared with other similar compounds, such as:

Ethyl acetate: Both are esters, but ethyl acetate has a simpler structure and different applications.

Methyl butyrate: Another ester with distinct properties and uses.

Isopropyl butyrate: Similar in structure but with variations in reactivity and applications

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications sets it apart from other esters .

Eigenschaften

IUPAC Name |

ethyl 2-methylpropanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZQXWVPGASIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)

![8-(DIMETHYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2559615.png)

![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)

![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B2559631.png)